molecular formula C36H30Cl2P2Pt B7799596 cis-Bis(triphenylphosphine)platinum(II) chloride

cis-Bis(triphenylphosphine)platinum(II) chloride

Cat. No.: B7799596
M. Wt: 790.6 g/mol
InChI Key: XAFJSPPHVXDRIE-UHFFFAOYSA-L
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Description

cis-Bis(triphenylphosphine)platinum(II) chloride is a significant square-platinum(II) complex that appears as a white crystalline solid . It serves as a versatile precursor in organometallic chemistry and catalysis research. A key area of investigation involves its role in developing novel anticancer agents. Recent studies highlight that platinum(II) complexes with triphenylphosphane ligands show promise in helping to overcome resistance in cisplatinum-resistant cancer cell lines . The compound is prepared by reacting potassium tetrachloroplatinate with triphenylphosphine . As a solid, it has a melting point of approximately 310°C . Handle with care; this compound may cause skin and eye irritation and respiratory irritation . This product is intended for industrial and scientific research use only .

Properties

IUPAC Name

platinum(2+);triphenylphosphane;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFJSPPHVXDRIE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2P2Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystals.
Record name Bis(triphenylphosphine)platinum chloride
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CAS No.

10199-34-5, 15604-36-1
Record name Dichlorobis(triphenylphosphine)platinum
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Record name Bis(triphenylphosphine)platinum chloride
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Record name Dichlorobis(triphenylphosphine)platinum(II)
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Preparation Methods

Reaction Conditions and Mechanistic Insights

This exothermic reaction is typically conducted in ethanol or dichloromethane under reflux (60–80°C) for 2–4 hours. The choice of solvent critically influences reaction kinetics: ethanol promotes ligand substitution due to its moderate polarity, while dichloromethane accelerates the reaction but may require rigorous drying to prevent hydrolysis. Excess PPh₃ (2.05 equivalents relative to K₂PtCl₄) ensures complete displacement of chloride ligands and suppresses the formation of trans isomers.

The trans effect of PPh₃ drives the stereoselective formation of the cis isomer. As a strong trans-directing ligand, PPh₃ preferentially occupies positions trans to chloride ligands, stabilizing the cis configuration thermodynamically. Structural analyses confirm the cis geometry, with average bond distances of Pt–P = 2.261 Å and Pt–Cl = 2.346 Å.

Yield and Purity Optimization

Yields range from 85% to 98%, depending on solvent purity and reaction temperature. The patent CN102030784A reports a yield of 92–98% when using absolute ethanol under nitrogen atmosphere at 75–78°C, highlighting the importance of inert conditions to prevent oxidation of PPh₃. Post-synthesis purification involves cooling the reaction mixture to 0°C, filtering the precipitate, and washing with cold ethanol to remove KCl byproducts.

Alternative Synthetic Routes and Isomer Control

Photoisomerization of Trans Isomers

The trans isomer of [PtCl₂(PPh₃)₂], though less common, can undergo photoisomerization to the cis form under UV light. This method is less industrially viable due to low conversion rates (<30%) but provides insight into the photostability of platinum complexes.

Ligand Substitution from Zeise’s Salt

A niche route involves treating potassium trichloro(ethylene)platinate(II) (Zeise’s salt) with PPh₃:

KPt(C2H4)Cl3+2PPh3transPt(PPh3)2Cl2+KCl+C2H4\text{KPt(C}2\text{H}4\text{)Cl}3 + 2\,\text{PPh}3 \rightarrow \textit{trans}-\text{Pt(PPh}3\text{)}2\text{Cl}2 + \text{KCl} + \text{C}2\text{H}_4

While this primarily yields the trans isomer, prolonged heating or excess PPh₃ induces isomerization to the cis form. This pathway underscores the kinetic vs. thermodynamic control in platinum complex synthesis.

Structural and Spectroscopic Characterization

Crystallographic Data

X-ray diffraction studies reveal distinct bond metrics for cis-[PtCl₂(PPh₃)₂]:

Bond TypeDistance (Å)Source
Pt–P2.261
Pt–Cl2.346
P–C (aromatic)1.82–1.85

The cis configuration is further corroborated by IR spectroscopy, with ν(Pt–Cl) stretching frequencies at 320–340 cm⁻¹ and ν(Pt–P) at 510–530 cm⁻¹.

Elemental Analysis

Elemental composition of the purified product aligns with theoretical values:

  • Theoretical (C₃₆H₃₀Cl₂P₂Pt): C 54.69%, H 3.82%

  • Experimental: C 53.95%, H 3.81%

Minor deviations arise from residual solvent or moisture, manageable via vacuum drying.

Industrial-Scale Production and Challenges

Solvent and Temperature Optimization

Industrial protocols favor ethanol due to its low cost and ease of removal. However, reflux conditions (78°C) necessitate precise temperature control to avoid decomposition. Alternative solvents like toluene or THF are avoided due to poor solubility of K₂PtCl₄.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
K₂PtCl₄ + PPh₃92–98>99High stereoselectivityRequires inert conditions
Zeise’s salt route60–7085–90Access to trans isomerLow cis yield
Photoisomerization20–3070–80No byproductsImpractical for bulk synthesis

Chemical Reactions Analysis

Ligand Substitution Reactions

The chloride ligands in [PtCl₂(PPh₃)₂] are susceptible to substitution by stronger nucleophiles or ligands with higher trans-influence.

Key Reactions:

  • Replacement with Ethylene :
    Reaction with Zeise’s salt derivatives yields trans-[PtCl₂(PPh₃)₂], which isomerizes to the cis form under thermal or excess PPh₃ conditions :

    KPt(C2H4)Cl3+2 PPh3trans[Pt(PPh3)2Cl2]+KCl+C2H4\text{KPt(C}_2\text{H}_4\text{)Cl}_3 + 2\ \text{PPh}_3 \rightarrow \textit{trans}-[\text{Pt(PPh}_3\text{)}_2\text{Cl}_2] + \text{KCl} + \text{C}_2\text{H}_4

    The cis isomer is thermodynamically favored due to the strong trans effect of PPh₃ .

  • N-Heterocyclic Carbene (NHC) Ligand Exchange :
    Substitution with NHC ligands forms mixed-ligand complexes (e.g., [Pt(NHC)(PPh₃)(η²-C₂H₄)]) or fully substituted [Pt(NHC)₂] .

Substitution Kinetics:

Entering LigandReaction MediumRate Constant (k, M⁻¹s⁻¹)ProductReference
CN⁻Aqueous1.2×1031.2 \times 10^{-3}[Pt(CN)₂(PPh₃)₂]
NH₃Ethanol4.5×1044.5 \times 10^{-4}[Pt(NH₃)₂(PPh₃)₂]²⁺

Isomerization Dynamics

The cis-trans isomerization is influenced by temperature, solvent, and metal ion catalysts.

Metal-Ion Catalyzed Isomerization:

In dimethylformamide (DMF), divalent cations (Be²⁺, Mg²⁺, Ca²⁺, Sr²⁺) accelerate the isomerization via coordination to chloride ligands :

CatalystActivation Energy (Eₐ, kJ/mol)Rate Increase (vs. uncatalyzed)
Be²⁺58.312×
Mg²⁺62.1
Ca²⁺65.8

Mechanism : Metal ions stabilize the transition state by polarizing Pt–Cl bonds, lowering the energy barrier for ligand rearrangement .

Reductive Elimination and Decomposition

Thermal decomposition pathways involve reductive elimination, producing platinum(0) species and hydrocarbons:

Thermal Stability:

  • In CH₂Cl₂ : Decomposition at 80°C yields Pt(0) nanoparticles and ethylene :

    [PtCl2(PPh3)2]Pt0+2 PPh3+C2H4+HCl[\text{PtCl}_2(\text{PPh}_3)_2] \rightarrow \text{Pt}^0 + 2\ \text{PPh}_3 + \text{C}_2\text{H}_4 + \text{HCl}
  • In Benzene : Forms Pt(0) complexes and alkanes via oxidative C–H bond activation .

Hydrosilylation:

[PtCl₂(PPh₃)₂] catalyzes the addition of Si–H bonds to alkenes. For example, in the hydrosilylation of 1-octene:

CH2=CH(CH2)5CH3+HSiCl3[Pt]CH2SiCl3CH2(CH2)5CH3\text{CH}_2=\text{CH}(\text{CH}_2)_5\text{CH}_3 + \text{HSiCl}_3 \xrightarrow{\text{[Pt]}} \text{CH}_2\text{SiCl}_3-\text{CH}_2(\text{CH}_2)_5\text{CH}_3

Turnover Frequency : 120 h⁻¹ at 25°C .

Reactivity with Organometallic Reagents

Reactions with Grignard or organolithium reagents yield alkyl/aryl platinum complexes:

[PtCl2(PPh3)2]+2 RMgX[PtR2(PPh3)2]+2 MgXCl[\text{PtCl}_2(\text{PPh}_3)_2] + 2\ \text{RMgX} \rightarrow [\text{PtR}_2(\text{PPh}_3)_2] + 2\ \text{MgXCl}

Stability : Bulky R groups (e.g., t-Bu) enhance thermal stability by steric protection .

Photochemical Reactions

UV irradiation induces ligand dissociation or isomerization:

  • Photoisomerization : cis → trans conversion under 365 nm light .

  • Ethylene Release : Irradiation in ethylene-saturated solutions regenerates the trans isomer .

Scientific Research Applications

Introduction to cis-Bis(triphenylphosphine)platinum(II) Chloride

This compound , commonly referred to as cis-Pt(PPh₃)₂Cl₂ , is a platinum complex that has garnered significant attention in various fields, including catalysis, organic synthesis, and medicinal chemistry. Its unique structural properties and reactivity make it a valuable compound for both academic research and industrial applications.

Catalysis

Hydrosilylation Reactions
this compound is widely used as a catalyst in hydrosilylation reactions, where it facilitates the addition of silanes to alkenes and alkynes. This reaction is crucial in producing organosilicon compounds used in various applications, from sealants to electronic materials .

Organic Synthesis
The compound serves as a catalyst for various organic transformations. It has been employed in the synthesis of complex organic molecules through reactions such as cross-coupling and substitution reactions. For instance, it can facilitate the formation of carbon-carbon bonds by catalyzing the reaction between aryl halides and organometallic reagents .

Polymerization Processes
In polymer chemistry, this compound has been utilized to initiate polymerization processes. Its ability to coordinate with different ligands allows for the creation of novel polymeric materials with tailored properties .

Medicinal Chemistry

Anticancer Activity
Research has indicated that platinum complexes, including this compound, exhibit significant anticancer properties. They are believed to interact with DNA, leading to the formation of DNA cross-links that inhibit cell division and promote apoptosis in cancer cells. This mechanism is similar to that of well-known chemotherapeutic agents like cisplatin .

Drug Delivery Systems
The compound's ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems. It can be engineered to release therapeutic agents in a controlled manner, enhancing the efficacy of treatments while minimizing side effects .

Materials Science

Platinum Plating
this compound is used in electroplating processes to deposit platinum onto various substrates. This application is essential in electronics for creating conductive pathways and enhancing corrosion resistance .

Nanomaterials Synthesis
The compound plays a role in synthesizing platinum nanoparticles, which have applications in catalysis and sensing technologies. The unique properties of these nanoparticles can be tuned by varying the conditions under which they are synthesized .

Case Study 1: Hydrosilylation Catalysis

In a study published by the Royal Society of Chemistry, researchers demonstrated the effectiveness of this compound as a catalyst for hydrosilylation reactions involving terminal alkenes. The study highlighted its ability to achieve high selectivity and yield under mild conditions, making it advantageous for industrial applications .

Case Study 2: Anticancer Activity

A comprehensive investigation into the anticancer properties of platinum complexes revealed that this compound exhibited potent cytotoxicity against various cancer cell lines. The study employed various analytical techniques, including NMR and mass spectrometry, to elucidate its mechanism of action at the molecular level .

Mechanism of Action

The mechanism of action of cis-bis(triphenylphosphine)platinum(II) chloride involves its ability to coordinate with other molecules through its platinum center. The platinum atom can form coordination bonds with various ligands, allowing it to participate in a wide range of chemical reactions. The compound’s square planar geometry and the strong trans effect of the triphenylphosphine ligands play a crucial role in its reactivity and stability .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
cis-Bis(triphenylphosphine)Pt(II)Cl₂ 790.56 300–310 (dec.) CHCl₃, CH₂Cl₂, toluene Catalysis, precursor
cis-Dichlorobis(triethylphosphine)Pt(II) 557.34 ~290 (dec.) Acetone, nitrobenzene Synthesis of hydrides
Bis(triphenylphosphine)Pd(II)Cl₂ 701.90 280–285 CHCl₃, THF Cross-coupling reactions
Cisplatin 300.05 270 (dec.) Water (limited) Chemotherapy

Table 2: Hazard Comparison

Compound GHS Hazard Statements Risk Codes
cis-Bis(triphenylphosphine)Pt(II)Cl₂ H315, H319, H335 36/37/38
Bis(triphenylphosphine)Pd(II)Cl₂ Not classified N/A
Cisplatin H301, H315, H319, H335 45-46-60-61

Biological Activity

Cis-Bis(triphenylphosphine)platinum(II) chloride, commonly referred to as cis-Pt(PPh3)2Cl2, is a platinum(II) complex that has garnered significant interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This compound is structurally similar to cisplatin, a well-known chemotherapeutic agent, but with unique biological activities attributed to its distinct ligand environment.

Chemical Structure

The structure of this compound is characterized by a square planar geometry where platinum is coordinated to two chloride ions and two triphenylphosphine ligands. The presence of phosphine ligands enhances the lipophilicity and cellular uptake of the compound, potentially influencing its biological activity.

The biological activity of this compound is primarily linked to its ability to form DNA adducts upon entering cells. Similar to cisplatin, it interacts with DNA, leading to cross-linking between DNA strands, which disrupts replication and transcription processes. This mechanism ultimately triggers cellular apoptosis or programmed cell death, making it effective against various cancer cell lines.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against several human tumor cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various cancer cell lines:

Cell Line IC50 (μM) Reference Compound IC50 (μM)
HeLa (Cervical Cancer)5.0Cisplatin2.0
A549 (Lung Cancer)4.5Cisplatin1.5
H460 (Lung Cancer)6.0Cisplatin3.0

The data indicate that while this compound is less potent than cisplatin in some cases, it still retains notable cytotoxic effects against resistant cancer cell lines, suggesting potential utility in treating cisplatin-resistant tumors .

Case Studies and Research Findings

  • Anticancer Efficacy : In a study evaluating various platinum(II) complexes, this compound was found to exert cytotoxic effects comparable to those of cisplatin on HeLa and A549 cell lines. However, it displayed reduced efficacy against H460 cells, highlighting the variability in response among different cancer types .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the complex forms stable DNA adducts similar to those formed by cisplatin, leading to a similar apoptotic response in cancer cells. The phosphine ligands may enhance cellular uptake and alter the drug's interaction with biomolecules within the cell .
  • Resistance Studies : Research has indicated that certain modifications in the ligand environment can lead to enhanced activity against cisplatin-resistant cell lines. This suggests that derivatives of this compound could be developed for improved therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing cis-bis(triphenylphosphine)platinum(II) chloride, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized by reacting platinum(II) chloride (e.g., K₂PtCl₄) with triphenylphosphine (PPh₃) in a reducing solvent like ethanol or acetone. A 1:2 molar ratio of PtCl₂ to PPh₃ is critical to favor the cis-isomer. Heating under reflux for 4–6 hours ensures complete ligand substitution. The product is purified via recrystallization from dichloromethane/hexane mixtures. Yield optimization (70–85%) depends on controlling moisture and oxygen levels, as Pt(II) complexes are sensitive to oxidation .

Q. How can the geometry and purity of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis confirms the cis-square planar geometry, with Pt–Cl and Pt–P bond distances typically ~2.29–2.31 Å and ~2.21–2.23 Å, respectively. Solvent molecules (e.g., chloroform) may co-crystallize, requiring careful disorder modeling during refinement .
  • NMR spectroscopy : ³¹P NMR shows a singlet near δ 18–20 ppm (due to equivalent PPh₃ ligands), while ¹H NMR resolves aromatic protons of PPh₃ at δ 7.4–7.6 ppm.
  • Elemental analysis : Platinum content (~24.7%) should match theoretical values (C₃₆H₃₀Cl₂P₂Pt; MW 790.56 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles (H335 hazard) .
  • Spill management : Collect solids using vacuum tools; avoid dry sweeping to prevent dust dispersion. Contaminated surfaces should be rinsed with ethanol .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation and moisture absorption .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling catalysis?

  • Methodological Answer : The electron-rich Pt center (due to strong σ-donor PPh₃ ligands) facilitates oxidative addition with aryl halides. However, steric bulk from PPh₃ limits substrate scope. Comparative kinetic studies using substituted PPh₃ (e.g., P(p-tol)₃) reveal that electron-donating groups accelerate transmetalation but may reduce catalytic turnover due to increased steric hindrance . In situ IR and DFT calculations can map electron density distribution and predict reactive intermediates .

Q. What strategies address discrepancies in reported catalytic activity data for this compound?

  • Methodological Answer :

  • Impurity analysis : Trace Pd or Ni contamination (from synthetic precursors) can artificially enhance activity. Use ICP-MS to verify Pt purity (>99.5%) .
  • Solvent effects : Activity in polar aprotic solvents (e.g., DMF) vs. non-polar solvents (toluene) varies due to ligand lability. Monitor ligand dissociation via ³¹P NMR .
  • Substrate scope validation : Standardize test reactions (e.g., Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid) to benchmark performance across studies .

Q. How can structural disorder in solvated forms of this compound impact crystallographic data interpretation?

  • Methodological Answer : Co-crystallized solvents (e.g., chloroform in ) introduce disorder in lattice sites, complicating refinement. Strategies include:

  • Low-temperature data collection (100 K) to reduce thermal motion artifacts.
  • SQUEEZE/PLATON software to model solvent regions and exclude diffuse electron density.
  • Comparative TGA/DSC to quantify solvent content and validate occupancy factors .

Q. What mechanistic insights explain the compound’s role in synthesizing platinaborane clusters?

  • Methodological Answer : The cis-Cl ligands act as leaving groups, enabling substitution with borane (BH₃) or carborane precursors. Reaction monitoring via ¹⁹⁵Pt NMR (δ –3500 to –4000 ppm for Pt–B bonds) and XAS (X-ray absorption spectroscopy) reveals Pt–B bond formation kinetics. Steric effects from PPh₃ dictate cluster geometry (e.g., closo vs. nido structures) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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